Methyl 3-chloro-4-isopropoxybenzoate

Description

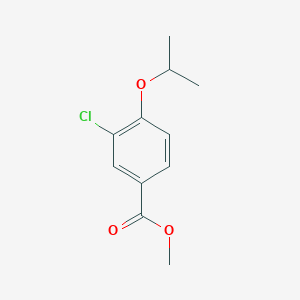

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJQOWYJGUDCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267543 | |

| Record name | Methyl 3-chloro-4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-06-2 | |

| Record name | Methyl 3-chloro-4-(1-methylethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-4-(1-methylethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of Methyl 3 Chloro 4 Isopropoxybenzoate

Hydrolysis of the Methyl Ester to 3-chloro-4-isopropoxybenzoic Acid

The methyl ester group of Methyl 3-chloro-4-isopropoxybenzoate can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-isopropoxybenzoic acid. This reaction is a fundamental transformation in organic synthesis, allowing for subsequent modifications at the carboxyl group. The hydrolysis is typically carried out under basic conditions, for instance, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Alternatively, acid-catalyzed hydrolysis can also be employed. The resulting product, 3-chloro-4-isopropoxybenzoic acid, is a stable, white solid. cymitquimica.comamericanelements.comchemguide.co.uk

Table 1: Physical and Chemical Properties of 3-chloro-4-isopropoxybenzoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H11ClO3 | americanelements.com |

| Molecular Weight | 214.65 g/mol | americanelements.com |

| Boiling Point | 322.9 °C at 760 mmHg | americanelements.com |

| Density | 1.253 g/cm³ | americanelements.com |

| IUPAC Name | 3-chloro-4-propan-2-yloxybenzoic acid | americanelements.com |

Amidation Reactions and Formation of Anilides

Once hydrolyzed, 3-chloro-4-isopropoxybenzoic acid serves as a key intermediate for the synthesis of amides, including anilides (N-aryl amides). The standard procedure involves the activation of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This can be achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) nih.gov. The resulting acyl chloride is then reacted with a primary or secondary aniline (B41778) in the presence of a base to neutralize the HCl byproduct, yielding the desired anilide. This method allows for the synthesis of a wide array of anilides by varying the aniline component. For example, the reaction of 3-chloro-4-(4'-chlorophenoxy)aminobenzene with an activated salicylic (B10762653) acid derivative proceeds efficiently to form the corresponding salicylanilide (B1680751) nih.gov. A similar strategy can be applied to 3-chloro-4-isopropoxybenzoic acid.

Modifications of the Isopropoxy Moiety

The isopropoxy group on the benzene (B151609) ring can be cleaved to yield the corresponding phenol (B47542) derivative, methyl 3-chloro-4-hydroxybenzoate. This O-dealkylation is a common transformation for aryl ethers. Strong Lewis acids are typically required for this process. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl ethers, including methyl and isopropyl ethers. nih.govresearchgate.netcore.ac.ukresearchgate.netcommonorganicchemistry.com The reaction is usually performed in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of an adduct between the Lewis acidic boron center and the ether oxygen, which facilitates the nucleophilic attack by a bromide ion on the isopropyl group nih.govcore.ac.ukresearchgate.net. It is noteworthy that these strong conditions will also hydrolyze the methyl ester, ultimately yielding 3-chloro-4-hydroxybenzoic acid. Another reagent that can be used for the selective cleavage of isopropyl aryl ethers is aluminum trichloride (AlCl₃) acs.org.

Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the chloro, isopropoxy, and methoxycarbonyl groups. The isopropoxy group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group chemguide.co.ukdocbrown.info. The methoxycarbonyl group is a deactivating, meta-directing group youtube.com. The combined influence of these groups directs incoming electrophiles primarily to the C-5 position, which is ortho to the activating isopropoxy group and meta to the deactivating ester group.

Nitration of the aromatic ring can be achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid docbrown.info. The electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the C-5 position due to the directing effects of the substituents. This yields Methyl 3-chloro-5-nitro-4-isopropoxybenzoate.

The subsequent reduction of the nitro group to an amine is a well-established transformation. A common method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., Fe/HCl or Fe/acetic acid) nih.gov. This reaction sequence provides a route to 3-chloro-4-isopropoxy-5-aminobenzoic acid derivatives. The existence of 3-chloro-4-isopropoxyaniline (B1336381) as a commercially available compound confirms the viability of this reduction on a related substrate. cymitquimica.combiosynth.com

Further halogenation of the aromatic ring can introduce an additional halogen atom. As with nitration, electrophilic halogenation is expected to occur at the C-5 position. For instance, fluorination can be accomplished using modern electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) brynmawr.edunih.govresearchgate.net. The reaction introduces a fluorine atom ortho to the isopropoxy group to produce Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate. The related compound, Methyl 3-chloro-5-fluoro-4-hydroxybenzoate, is a known substance, which supports the C-5 position as the site of halogenation. achemblock.combldpharm.com Similarly, chlorination or bromination using reagents like sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst would also be expected to yield the corresponding 5-halo derivative google.comgoogle.com.

Coupling Reactions (e.g., Suzuki, Sonogashira) for Biaryl Formation

The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of biaryl compounds and other complex structures.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base core.ac.ukachemblock.com. While aryl chlorides are less reactive than the corresponding bromides or iodides, specialized catalyst systems (ligands and palladium precursors) have been developed to facilitate their efficient coupling core.ac.uk. This reaction would yield a methyl 3-aryl-4-isopropoxybenzoate derivative.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base brynmawr.eduresearchgate.net. This transformation introduces an alkynyl substituent at the C-3 position, leading to the formation of conjugated enyne systems biosynth.com.

Table 2: Summary of Key Chemical Transformations

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | NaOH(aq) or H₃O⁺, heat | Carboxylic Acid |

| Amidation | 1. SOCl₂ or PCl₃ 2. Aniline, base | Anilide |

| Ether Cleavage | BBr₃ or AlCl₃, DCM | Phenol |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro derivative |

| Nitro Reduction | Fe/HCl or Fe/AcOH | 5-Amino derivative |

| Fluorination | Selectfluor® | 5-Fluoro derivative |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 3-Aryl derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl derivative |

Cyclization Reactions Involving Derivatives of this compound

While direct literature on the cyclization reactions of this compound is not extensively documented, the structural motifs present in its derivatives allow for the exploration of various intramolecular cyclization pathways to form heterocyclic systems. These reactions are often contingent on the strategic introduction of functional groups that can participate in ring-forming processes. The derivatization of the parent ester or its corresponding carboxylic acid can lead to precursors suitable for constructing fused ring systems, which are of significant interest in medicinal and materials chemistry.

One plausible avenue for cyclization involves the conversion of this compound into an aniline derivative, specifically 3-chloro-4-isopropoxyaniline. This aniline can then serve as a key intermediate for the synthesis of quinolone structures, a core scaffold in many pharmaceutical agents. The general strategy for quinolone synthesis often involves the reaction of an aniline with a β-ketoester or a similar three-carbon component, followed by a cyclization and dehydration sequence. For instance, the Conrad-Limpach and Gould-Jacobs reactions are classic methods for quinolone synthesis from anilines.

Another potential cyclization strategy involves the formation of an amide bond at the carboxylate position, followed by an intramolecular reaction. For example, if the carboxylic acid (3-chloro-4-isopropoxybenzoic acid) is coupled with an appropriate amine to form an N-substituted benzamide, subsequent intramolecular cyclization could be induced. The nature of the substituent on the nitrogen atom would dictate the type of heterocyclic ring formed.

Furthermore, derivatives of this compound can be envisioned as precursors for other heterocyclic systems, such as benzoxazines or benzothiazines, through reactions involving the aromatic ring and ortho-positioned functional groups that could be introduced through further synthetic transformations.

Below are hypothetical yet mechanistically plausible cyclization reactions involving derivatives of this compound, based on established synthetic methodologies for analogous compounds.

Table of Plausible Cyclization Reactions of this compound Derivatives

| Starting Derivative | Reagents/Conditions | Resulting Heterocycle | Reaction Type |

| 3-chloro-4-isopropoxyaniline | 1. Diethyl ethoxymethylenemalonate, heat 2. High-temperature cyclization (e.g., in Dowtherm A) | Ethyl 6-chloro-7-isopropoxy-4-hydroxyquinoline-3-carboxylate | Gould-Jacobs Reaction |

| 3-chloro-4-isopropoxybenzoic acid | 1. SOCl₂, then with 2-aminoethanol 2. Dehydrative cyclization (e.g., PPA, heat) | 6-Chloro-7-isopropoxy-3,4-dihydro-2H-1,4-benzoxazine | Benzoxazine Synthesis |

| 3-chloro-4-isopropoxybenzoyl chloride | Reaction with an N-substituted amino compound bearing a nucleophilic group | Various N-containing heterocycles | Intramolecular Cyclization |

It is important to note that while these reactions are based on well-established principles of organic synthesis, their specific application to derivatives of this compound would require experimental validation to determine optimal conditions and yields. The electronic effects of the chloro and isopropoxy substituents would play a significant role in the reactivity of the intermediates and the feasibility of these cyclization pathways.

Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Methyl 3-chloro-4-isopropoxybenzoate is expected to show distinct signals corresponding to each type of proton in the molecule.

Aromatic Protons: The benzene (B151609) ring has three protons with unique electronic environments.

One proton is expected to appear as a doublet (d) at the most downfield position in the aromatic region, influenced by the adjacent electron-withdrawing ester group.

Another proton would likely present as a doublet of doublets (dd), positioned between the other two aromatic signals.

The third aromatic proton, shielded by the isopropoxy group, would appear at the most upfield position in the aromatic region as a doublet.

Isopropoxy Group Protons:

A septet (or multiplet) would correspond to the single methine proton (-O-CH -(CH₃)₂).

A doublet would be characteristic of the six equivalent methyl protons (-O-CH-(CH₃ )₂), coupled to the methine proton.

Methyl Ester Protons: A sharp singlet would be observed for the three protons of the methyl ester group (-COOCH₃).

Predicted ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted | d | 1H | Aromatic H |

| Predicted | dd | 1H | Aromatic H |

| Predicted | d | 1H | Aromatic H |

| Predicted | sept | 1H | -O-CH -(CH₃)₂ |

| Predicted | s | 3H | -COOCH₃ |

The ¹³C NMR spectrum would confirm the carbon skeleton, showing a signal for each of the 11 unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position (~165-170 ppm).

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the isopropoxy group and the carbon bearing the chloro group would be significantly affected, as would the carbon attached to the ester group.

Isopropoxy Group Carbons: Two signals would correspond to the isopropoxy group: one for the methine carbon (-O-C H-(CH₃)₂) and one for the two equivalent methyl carbons (-O-CH-(C H₃)₂).

Methyl Ester Carbon: A signal would be present for the methyl carbon of the ester group (-COOC H₃).

Predicted ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted ~165 | C =O |

| Predicted 110-160 | Aromatic C |

| Predicted ~70 | -O-C H-(CH₃)₂ |

| Predicted ~52 | -COOC H₃ |

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons and between the methine and methyl protons of the isopropoxy group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to. For example, it would link the methyl ester proton signal to the methyl ester carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations between the aromatic protons and the carbons of the ester and isopropoxy groups, as well as the carbon bearing the chlorine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and gain further structural information from the fragmentation pattern. The nominal molecular weight of this compound is 228 g/mol for the ³⁵Cl isotope and 230 g/mol for the ³⁷Cl isotope, leading to a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Under EI conditions, the molecule would undergo fragmentation, providing a characteristic fingerprint. Expected fragmentation pathways include:

Loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion to yield a fragment ion [M-31]⁺.

Loss of the methyl group (•CH₃) from the isopropoxy group.

Loss of a propene molecule (C₃H₆) via McLafferty rearrangement from the isopropoxy group.

Cleavage of the ester group, leading to ions corresponding to the benzoyl portion and the methoxy portion.

The presence of a chlorine atom would be evident from the isotopic pattern in the fragment ions containing chlorine.

ESI is a soft ionization technique that typically results in less fragmentation than EI. The ESI-MS spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 229/231. Adducts with sodium [M+Na]⁺ at m/z 251/253 or potassium [M+K]⁺ might also be observed. This technique is primarily used to confirm the molecular weight of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Detailed experimental data on the characteristic absorption bands for the functional groups of this compound are not available. A theoretical analysis would typically identify vibrations for the following functional groups, but cannot be presented without supporting empirical evidence.

C=O (carbonyl) stretching of the ester group.

C-O (ester) stretching .

Aromatic C=C stretching of the benzene ring.

C-H stretching from the methyl and isopropoxy groups.

C-Cl (chloro) stretching .

Aromatic C-H bending (in-plane and out-of-plane).

A data table of specific, experimentally observed IR and Raman peaks for this compound cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

Without crystallographic data, a definitive description of the crystal packing and the specific intermolecular interactions, such as potential C-H···O hydrogen bonds or halogen bonds involving the chlorine atom, cannot be provided.

The preferred conformation of the isopropoxy group and the orientation of the ester moiety relative to the benzene ring in the crystalline solid are unknown in the absence of X-ray structural data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For methyl 3-chloro-4-isopropoxybenzoate, DFT calculations would provide significant insights into its geometry, stability, and reactivity.

The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process would determine the precise bond lengths, bond angles, and dihedral angles of this compound.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching of the ester group, and vibrations of the benzene (B151609) ring. While specific experimental data for this compound is scarce, studies on similar molecules like 3-chloro-4-fluorobenzonitrile (B37791) have successfully correlated theoretical vibrational frequencies with experimental spectra. sigmaaldrich.com

Table 1: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1720-1740 |

| C-O (Ester) | Stretching | ~1250-1300 |

| C-Cl | Stretching | ~700-800 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Isopropoxy C-H | Stretching | ~2850-2980 |

Note: This table is illustrative and based on typical values for these functional groups. Actual values would be obtained from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the isopropoxy group, while the LUMO would likely be centered on the electron-withdrawing ester group and the benzene ring. Analysis of these orbitals helps in predicting how the molecule would interact with electrophiles and nucleophiles.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of flexible molecules over time. The isopropoxy and methyl ester groups of this compound have rotatable bonds, leading to various possible conformers. MD simulations would model the movement of the atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior and identifying the most populated conformations in different environments (e.g., in a vacuum or in a solvent).

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. For a series of related benzoate (B1203000) esters, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. nih.gov Molecular descriptors, derived from the computationally determined structure of this compound (such as molecular weight, surface area, dipole moment, and HOMO/LUMO energies), would be used as input variables for these models.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govgithub.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. researchgate.netuncw.edu These predicted spectra are invaluable for confirming the structure of newly synthesized compounds or for assigning signals in complex experimental spectra. researchgate.net The accuracy of these predictions depends on the chosen DFT functional, basis set, and the inclusion of solvent effects. github.io

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (ortho to COOCH₃) | Deshielded by ester | ~7.8-8.0 |

| Aromatic H (ortho to Cl) | Shielded by isopropoxy, deshielded by Cl | ~7.0-7.2 |

| Aromatic H (meta to COOCH₃) | Shielded by isopropoxy | ~6.9-7.1 |

| Isopropoxy CH | Methine proton | ~4.5-4.7 |

| Isopropoxy CH₃ | Methyl protons | ~1.3-1.5 |

| Ester CH₃ | Methyl protons | ~3.8-3.9 |

Note: This table is for illustrative purposes. Actual chemical shifts would require specific calculations and referencing against a standard like TMS.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. For instance, the synthesis of this compound likely involves steps such as the esterification of 3-chloro-4-isopropoxybenzoic acid. DFT calculations can be used to model the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies for different potential mechanisms, providing a theoretical basis for understanding reaction kinetics and regioselectivity. Such studies can clarify why a particular synthetic route is favored over others.

Structure Activity Relationship Sar Studies of Methyl 3 Chloro 4 Isopropoxybenzoate Derivatives

Design Principles for SAR Exploration

The design of new analogs of Methyl 3-chloro-4-isopropoxybenzoate is guided by established medicinal chemistry principles aimed at exploring the chemical space around the lead structure. This involves methodical modifications to its three key regions: the methyl benzoate (B1203000) group, the chloro substituent, and the isopropoxy moiety.

The core principle of SAR is to alter one part of the molecule at a time and observe the effect on its biological activity. rsc.orgresearchgate.net For this compound, this exploration would involve several strategies:

The Benzoate Moiety: The methyl ester of the benzoate group is a primary site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, hydroxamic acids, or other ester analogs (e.g., ethyl, propyl). These changes alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. For instance, converting an ester to an amide can introduce a hydrogen bond donor and increase resistance to hydrolysis by esterase enzymes. princeton.edu

The Chloro Substituent: The position and nature of the halogen can be critical for activity. SAR exploration would include moving the chloro group to other positions on the benzene (B151609) ring (e.g., position 2 or 5) to probe the steric and electronic requirements of the binding pocket. Additionally, replacing chlorine with other halogens like fluorine, bromine, or iodine allows for fine-tuning of electronegativity, lipophilicity, and size. researchgate.net

The Isopropoxy Moiety: The 4-isopropoxy group is a key lipophilic component. Modifications could include altering the alkyl chain length (e.g., methoxy (B1213986), ethoxy, butoxy) or branching (e.g., sec-butoxy, tert-butoxy) to optimize hydrophobic interactions with the target. The ether oxygen could also be replaced to explore its role as a hydrogen bond acceptor.

The following table illustrates a hypothetical SAR exploration based on these principles.

| Compound | R1 (Position 1) | R2 (Position 3) | R3 (Position 4) | Relative Activity |

| Parent | -COOCH₃ | -Cl | -OCH(CH₃)₂ | 1.0 |

| Mod 1 | -COOH | -Cl | -OCH(CH₃)₂ | 0.5 |

| Mod 2 | -CONH₂ | -Cl | -OCH(CH₃)₂ | 1.5 |

| Mod 3 | -COOCH₃ | -F | -OCH(CH₃)₂ | 0.8 |

| Mod 4 | -COOCH₃ | -Br | -OCH(CH₃)₂ | 1.2 |

| Mod 5 | -COOCH₃ | -Cl | -OCH₂CH₃ | 0.7 |

| Mod 6 | -COOCH₃ | -Cl | -OCH₂CH₂CH₃ | 1.1 |

This table is illustrative and represents a potential outcome of systematic modifications to explore the structure-activity relationship.

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. spirochem.combenthamscience.com Bioisosteres are broadly categorized as classical (having the same number of atoms and valence electrons) and non-classical. u-tokyo.ac.jp

For derivatives of this compound, several bioisosteric replacements could be considered:

Chloro Group Replacements: The chloro group, an electron-withdrawing substituent, could be replaced with other bioisosteres like a trifluoromethyl (-CF₃) or a cyano (-CN) group. scripps.edu While fluorine is a similar size to hydrogen, a -CF₃ group is significantly larger and more lipophilic than a chlorine atom, which would drastically alter steric and electronic interactions with a target protein. u-tokyo.ac.jp

Isopropoxy Group Replacements: The ether linkage of the isopropoxy group can be replaced. For example, a thioether (-SCH(CH₃)₂) could be used to investigate the importance of the oxygen as a hydrogen bond acceptor. Other non-classical bioisosteres for the alkoxy group could include N-alkyl amides or cyclopropylmethoxy groups to alter conformation and metabolic stability.

Ring Equivalents: In more advanced studies, the entire benzene ring could be replaced with a bioisosteric heterocyclic ring, such as pyridine or thiophene. This dramatically changes the electronic distribution and potential interaction points of the molecule.

These replacements can lead to improved target affinity, enhanced selectivity, reduced toxicity, and better metabolic stability. scripps.edu

| Functional Group | Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Electron Withdrawing Group | -Cl | -CN | Similar electronic effect, potentially increased hydrophilicity. scripps.edu |

| Electron Withdrawing Group | -Cl | -CF₃ | Similar electronic effect, increased lipophilicity and metabolic stability. scripps.edu |

| Ether Linkage | -O- | -S- | Reduces hydrogen bond acceptor capacity. |

| Ether Linkage | -O- | -NH- | Introduces a hydrogen bond donor. |

| Phenyl Ring | Benzene | Pyridine | Introduces a hydrogen bond acceptor (N atom), alters dipole moment. |

This table provides examples of potential bioisosteric replacements and the scientific reasoning for their consideration in drug design.

In Vitro Biological Activity Evaluation against Molecular Targets

Enzyme assays are a cornerstone of in vitro evaluation. If this compound derivatives were being investigated as enzyme modulators, their potency would be determined using specific inhibition or activation assays. For example, in the study of isopropoxy allylbenzene derivatives as inhibitors of 15-lipoxygenase (SLO), researchers measured the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The mechanism of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies. nih.gov

A typical workflow involves incubating the target enzyme with its substrate and varying concentrations of the test compound. The rate of product formation is then measured, often using a spectrophotometric or fluorometric method.

Below is a sample data table from a study on related allylbenzene derivatives against soybean 15-lipoxygenase (SLO), demonstrating how SAR data is presented.

| Compound | Amide Moiety | IC₅₀ (µM) against SLO |

| 6a | Cyclopropyl carboxamide | > 100 |

| 6b | Cyclobutyl carboxamide | 30.28 ± 1.1 |

| 6c | Cyclopentyl carboxamide | 10.33 ± 0.8 |

| 6d | Cyclohexyl carboxamide | 3.51 ± 0.3 |

| 6f | Adamantane carboxamide | 1.35 ± 0.1 |

Data adapted from a study on N-(3-allyl-4-isopropoxyphenyl) amide derivatives. nih.gov This data shows that for this series, increasing the size of the cycloaliphatic amide moiety increases the inhibitory potency against the 15-lipoxygenase enzyme.

Receptor binding assays are used to determine how strongly a compound (ligand) binds to a specific receptor. These studies are crucial for understanding the affinity of a drug for its target. A common method is the radioligand binding assay, where a radioactive version of a known ligand competes with the test compound for binding to the receptor. The amount of radioactivity measured is inversely proportional to the test compound's binding affinity. The results are often expressed as an IC₅₀ value, which can be used to calculate the binding affinity constant (Ki). nih.gov

For example, in the development of ligands for the benzodiazepine receptor, researchers synthesized a series of compounds and tested their ability to displace a radiolabeled ligand from rat brain tissue, yielding IC₅₀ values that guided the SAR. nih.gov Such studies would be essential to quantify the affinity of this compound derivatives for a hypothetical G-protein coupled receptor (GPCR) or nuclear receptor target.

Cell-based assays provide a more complex biological context than isolated enzyme or receptor assays. They are used to measure a compound's effect on a specific cellular process or signaling pathway.

FGF21 Gene Expression: Fibroblast growth factor 21 (FGF21) is a metabolic hormone with therapeutic potential for metabolic diseases. nih.gov Small molecules can modulate the expression of the FGF21 gene. frontiersin.org To evaluate the effect of this compound derivatives on this pathway, a cell-based assay could be employed. For instance, liver cells (hepatocytes) or muscle cells (myotubes) could be treated with the compounds, and the expression of FGF21 mRNA could be quantified using quantitative PCR (qPCR). Alternatively, the amount of secreted FGF21 protein could be measured in the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA). mybiosource.com

Lipolysis Stimulation in Liver Cells: Lipolysis is the metabolic process of breaking down triglycerides into free fatty acids and glycerol. This pathway is regulated in hepatocytes, in part by the β-adrenergic/cAMP/PKA signaling cascade. nih.gov To assess if derivatives of this compound can stimulate lipolysis, an assay using cultured hepatocytes could be performed. The cells would be treated with the compounds, and the release of glycerol or free fatty acids into the culture medium would be measured. An increase in these metabolites would indicate a stimulation of lipolysis. nih.govwikipedia.org

The following table shows hypothetical data from a cell-based assay for FGF21 induction.

| Compound | Concentration (µM) | FGF21 mRNA Fold Induction |

| Parent | 10 | 2.5 ± 0.3 |

| Mod 2 | 10 | 8.1 ± 0.9 |

| Mod 4 | 10 | 4.2 ± 0.5 |

| Mod 6 | 10 | 3.1 ± 0.4 |

This table illustrates hypothetical results from a cell-based assay, where modifications to the parent structure lead to enhanced induction of FGF21 gene expression.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial component of ligand-based drug design, which aims to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its key structural components.

The core scaffold includes:

Aromatic Ring: Provides a hydrophobic core and potential for π-π stacking interactions with biological targets.

Ester Group (Methyl Ester): Can act as a hydrogen bond acceptor.

Chloro Group: An electron-withdrawing group that can influence the electronic properties of the aromatic ring and participate in halogen bonding.

Isopropoxy Group: A bulky, hydrophobic group that can also act as a hydrogen bond acceptor.

In the absence of a known biological target for this compound, a general pharmacophore model can be proposed. This model would likely feature a hydrophobic aromatic feature, a hydrogen bond acceptor feature corresponding to the ester and ether oxygens, and a halogen bond donor feature for the chlorine atom. The spatial arrangement of these features would be critical for its interaction with a hypothetical receptor.

Ligand-based drug design often involves comparing the pharmacophoric features of a series of active and inactive molecules. For instance, in studies of other substituted benzoic acids, the nature and position of substituents significantly impact activity. The insights from such studies can be used to refine the pharmacophore model for this specific compound.

Computational SAR Approaches (e.g., QSAR, 3D-QSAR, Machine Learning in SAR)

Computational approaches are invaluable for predicting the biological activity of compounds and understanding their SAR.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of analogs with variations in the substituents on the aromatic ring.

Key descriptors that would be considered in a QSAR model for such compounds include:

Hydrophobicity (logP): The isopropoxy group would significantly increase the lipophilicity of the molecule.

Electronic Parameters (Hammett constants, σ): The chloro group is electron-withdrawing, which affects the pKa of the corresponding carboxylic acid and the reactivity of the ester.

Steric Parameters (Molar Refractivity, Taft's steric parameter): The bulky isopropoxy group would have a significant steric influence.

Studies on other chlorobenzoic acid derivatives have shown that topological parameters and molecular connectivity indices can govern their antimicrobial activities nih.gov. For example, a QSAR study on a series of benzoic acid derivatives with anti-sickling properties highlighted the importance of lipophilicity (π) and electronic (σ) constants researchgate.net.

3D-QSAR

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. A 3D-QSAR model for this compound derivatives would involve aligning a set of analogs and calculating their steric and electrostatic fields. The resulting contour maps would indicate regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity.

Machine Learning in SAR

More recently, machine learning algorithms are being employed to develop predictive SAR models. These models can handle large datasets and complex, non-linear relationships between structure and activity. A machine learning model for this class of compounds could be trained on a diverse set of substituted benzoates to predict various biological activities or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Mechanism of Action Studies at the Molecular and Cellular Level

The precise mechanism of action for this compound is not defined in the available literature. However, based on its structural similarity to other biologically active benzoic acid derivatives, several potential mechanisms can be hypothesized.

Substituted benzoic acids are known to interact with a variety of biological targets. For example, certain chlorobenzoic acids have been shown to inhibit enzymes. One study on 3-(adenosylthio)benzoic acid derivatives as inhibitors of SARS-CoV-2 Nsp14 methyltransferase found that the position of the chloro substituent was critical for activity nih.gov. A 2-chloro substituent enhanced potency, whereas 3-chloro and 4-chloro derivatives showed reduced activity, suggesting that the chlorine atom's position influences key interactions within the enzyme's binding site nih.gov.

The presence of the isopropoxy group, a common feature in some pharmacologically active molecules, can enhance binding to hydrophobic pockets in receptors or enzymes. For instance, a novel retinoic acid receptor alpha agonist, 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid, demonstrates the importance of such alkoxy substitutions for high potency and selectivity researchgate.net.

Applications in Chemical Research and Development

Role as a Key Intermediate in Organic Synthesis

As a multifunctional molecule, Methyl 3-chloro-4-isopropoxybenzoate serves as a pivotal intermediate, or "building block," in the synthesis of a wide array of more complex organic compounds. diva-portal.org Chemists can leverage its distinct functional groups to construct elaborate molecular frameworks through sequential and controlled chemical reactions.

In the field of agricultural science, the development of new and effective pesticides and herbicides is crucial. While direct applications of this compound are not extensively documented, structurally related compounds are recognized as vital precursors in agrochemical manufacturing. For instance, Isopropyl 3-chloro-4-methylbenzoate, a closely related analogue, is a known intermediate for producing 6-aryloxyquinoline derivatives. google.com These derivatives are valuable in the creation of agricultural insecticides and fungicides. google.com This highlights the utility of the 3-chloro-4-substituted benzoate (B1203000) scaffold in synthesizing biologically active molecules for crop protection.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to pharmaceuticals, agrochemicals, and materials science. Substituted benzoates like this compound are valuable starting materials for creating these complex systems. eurjchem.com The compound's functional groups serve as handles for various chemical transformations:

The methyl ester can be hydrolyzed to a carboxylic acid, converted to an amide or hydrazide, and then cyclized to form various heterocyclic rings.

The chloro group can participate in nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the attachment of other rings or functional groups.

This versatility allows for the synthesis of diverse heterocyclic structures, such as those containing triazole rings, which are known to be built from related chloro-phenyl precursors. nih.gov

The development of advanced polymers with specific properties (e.g., thermal stability, mechanical strength) is a key area of materials science. Aromatic carboxylic acids and their esters are often used as monomers in the production of high-performance polymers. Patents for the related compound, Isopropyl 3-chloro-4-methylbenzoate, indicate its potential as a synthetic intermediate for functional polymer materials, including aromatic polyamides and polyesters. google.comgoogle.com By analogy, this compound could serve a similar role, where its rigid aromatic core can be incorporated into polymer chains to enhance their structural and thermal properties.

Contributions to Medicinal Chemistry Research Lead Generation

Lead generation is a critical early phase in drug discovery where initial chemical compounds, or "hits," are identified and optimized into "lead" candidates for further development. nih.gov The unique structural and electronic properties of this compound make it a valuable entity in this process.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. nih.govrsc.org The core structure of a molecule, known as its scaffold, is the foundation upon which probes are built. This compound provides a robust and tunable scaffold. Its substituted benzene (B151609) ring presents three different functional groups in a defined spatial arrangement. Medicinal chemists can systematically modify each of these groups to create a series of analogues, or probes, to explore the binding requirements of a target protein and elucidate its biological role. rsc.org

Modern drug discovery heavily relies on the screening of large collections of compounds, known as small molecule libraries, against biological targets to find new therapeutic agents. nih.govnih.gov this compound is an excellent starting point for generating a focused library of compounds. Using techniques like parallel synthesis, the reactive sites on the molecule can be quickly and efficiently modified. For example, the ester can be converted into a diverse set of amides, and the chloro group can be replaced with various other functionalities. This process generates a library of structurally related compounds that can be screened to identify molecules with desired biological activity. yale.edumsu.edu

Analysis of this compound in Chemical Research

While a comprehensive literature review reveals various analytical methods for related benzoate and chlorinated compounds, there is a notable absence of published research specifically detailing the use of This compound in the development of novel analytical chemistry methodologies for extraction, separation, or detection.

Scientific and patent databases contain information on the synthesis and basic properties of structurally similar compounds. For instance, the synthesis of Isopropyl 3-chloro-4-methylbenzoate, a related ester, involves purification steps such as distillation and extraction to separate it from reaction precursors and byproducts. google.com These methods, however, are described in the context of industrial-scale chemical production rather than for the development of sensitive analytical techniques. google.com

The development of analytical methods for other benzoate esters, such as parabens (alkyl p-hydroxybenzoates), has been a subject of considerable research. These studies have led to the establishment of sophisticated techniques like capillary zone electrophoresis with direct UV detection for the simultaneous analysis of multiple paraben compounds in various consumer products. psu.edu Similarly, gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods have been developed for a range of chlorinated and phenolic compounds. nih.govresearchgate.net For example, a rapid HPLC method was developed for the determination of 4-chloro-3-methylphenol (B1668792) in metalworking fluids, and a sensitive GC-MS method was validated for the analysis of the genotoxic impurity 4-chloro-1-butanol (B43188) in active pharmaceutical ingredients. nih.gov

In many of these analytical methods, the use of an internal standard is crucial for achieving accurate and precise quantification. researchgate.net For example, methyl benzoate has been successfully employed as an internal standard in the gas chromatographic analysis of α-monobenzoate glycerol. nih.gov The internal standard helps to correct for variations in sample injection and instrument response.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of substituted benzoates often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic methodologies. Key areas of focus could include:

Biocatalysis: Engineering enzymes or whole-cell systems to produce benzoate (B1203000) precursors from renewable feedstocks like glucose or glycerol could offer a greener alternative to petrochemical-based syntheses. Research into microbial production pathways could be adapted to generate substituted benzoic acids, which can then be esterified.

Catalyst-Free Reactions: Developing synthetic protocols that operate under catalyst-free conditions, potentially in sustainable solvents like ethanol or water, would significantly improve the environmental profile of the synthesis. Such methods reduce toxic waste and eliminate the need for costly and energy-intensive catalyst separation and recycling.

Microwave-Assisted Synthesis: The use of microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for reactions such as nucleophilic aromatic substitution (SNAr), providing a more energy-efficient route to complex derivatives.

Flow Chemistry: Implementing continuous flow processes for the synthesis of Methyl 3-chloro-4-isopropoxybenzoate could enhance safety, improve reproducibility, and allow for easier scalability compared to traditional batch processing.

Discovery of Undiscovered Reactivity and Transformative Chemistry

The functional groups present in this compound—an ester, an aryl chloride, and an ether—offer multiple sites for chemical transformation. Future studies should aim to explore novel reactivity beyond simple ester hydrolysis or saponification.

C-H Functionalization: A significant area of modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Research could target the selective activation of the C-H bonds on the benzene (B151609) ring, using transition-metal catalysts to introduce new carbon-carbon or carbon-heteroatom bonds. This approach could rapidly generate a library of derivatives without the need for pre-functionalized starting materials.

Decarboxylative Cross-Coupling: The ester group could be leveraged in metal-catalyzed decarboxylative cross-coupling reactions, a powerful method for forming new bonds by replacing the carboxylate moiety.

Photoredox Catalysis: Exploring the photochemical properties of the compound could open doors to novel transformations under mild conditions using visible light, potentially enabling reactions that are inaccessible through traditional thermal methods.

Deeper Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

While the biological activities of this compound are not yet fully elucidated, it is plausible that it interacts with specific biological targets. Understanding the thermodynamics and kinetics of these interactions is crucial for any potential therapeutic development. Future research should employ a suite of advanced biophysical techniques to probe these molecular events. These methods are essential for validating direct target engagement and understanding the structure-activity relationship (SAR).

A selection of powerful biophysical techniques applicable to this research is detailed below:

| Technique | Principle | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate. | Offers real-time kinetic data, including association (kon) and dissociation (koff) rates, in addition to binding affinity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the NMR signals of either the protein target or the small molecule upon complex formation. | Identifies the binding site on the protein, determines the binding affinity, and can provide structural details of the protein-ligand complex in solution. |

| Differential Scanning Fluorimetry (DSF) | Measures the thermal stability of a protein, which often increases upon ligand binding. | A high-throughput method for identifying "hits" that bind to and stabilize a target protein. |

| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | Provides a detailed, static picture of the binding mode, revealing specific molecular interactions that drive binding and affinity. |

These techniques provide complementary information that, when combined, can offer a comprehensive understanding of how this compound interacts with its biological targets.

Application in Emerging Fields (e.g., Optoelectronics, Catalysis)

The utility of aromatic esters is not limited to the life sciences. The structural features of this compound suggest potential applications in materials science and catalysis.

Optoelectronics: Aromatic and benzoic acid-based structures are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Future work could investigate the photophysical properties of this compound and its derivatives, such as their fluorescence and charge-transport capabilities, to assess their suitability for these applications.

Catalysis: Benzoate moieties can act as ligands for metal catalysts. Research could explore the coordination chemistry of the de-esterified carboxylic acid (3-chloro-4-isopropoxybenzoic acid) with various transition metals to create novel catalysts for organic transformations.

Functional Polymers: As an intermediate, this compound could be used in the synthesis of functional polymers like aromatic polyamides or polyesters, where the specific substitution pattern could impart desirable properties such as thermal stability or altered solubility.

Computational Design of Enhanced Derivatives with Predicted Properties

In silico methods are indispensable tools in modern chemical research, allowing for the rational design of new molecules with optimized properties before their synthesis. Future research should leverage computational chemistry to guide the development of derivatives of this compound.

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of novel derivatives within the target's active site. This allows for the prioritization of synthetic targets that are most likely to exhibit enhanced biological activity.

Pharmacokinetic and Toxicological Prediction (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This in silico analysis can help design derivatives with improved bioavailability and a lower risk of adverse effects, a critical step in early-stage drug discovery.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with measured biological activity is synthesized, QSAR models can be built to correlate specific structural features with activity. These models can then be used to predict the activity of new, unsynthesized compounds, further streamlining the design process.

The following table outlines some computational approaches relevant to this research:

| Computational Method | Purpose | Application to Derivatives |

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second. | To identify derivatives with potentially higher binding affinity to a specific biological target. |

| ADMET Prediction | Estimates pharmacokinetic properties and potential toxicity risks. | To filter out derivatives with poor drug-like properties early in the design phase. |

| Density Functional Theory (DFT) | Calculates electronic structure and predicts properties like reactivity and spectral characteristics. | To understand the electronic effects of substituents and predict reactivity or photophysical properties for materials science applications. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | To study the stability of the protein-ligand complex and understand the dynamic nature of the binding interaction. |

By integrating these computational strategies, researchers can adopt a more targeted and efficient approach to exploring the chemical space around this compound, accelerating the discovery of new molecules with enhanced and desirable properties.

Q & A

Q. What are the established synthetic routes for Methyl 3-chloro-4-isopropoxybenzoate, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Nuclear Chlorination : React 4-isopropoxybenzoic acid chloride with chlorine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to introduce the chloro substituent at the meta position .

Esterification : Treat the resulting 3-chloro-4-isopropoxybenzoic acid chloride with methanol under anhydrous conditions.

- Optimization Tips :

- Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) as the mobile phase.

- Adjust catalyst loading (5–10 mol%) to balance reaction rate and byproduct formation.

- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 1.35 ppm (doublet, isopropyl CH₃), δ 3.90 ppm (singlet, methyl ester), and δ 4.60 ppm (septet, isopropyl CH) .

- ¹³C NMR : Key peaks include δ 167 ppm (ester carbonyl) and δ 72 ppm (isopropyl ether) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 258.0495 (calculated for C₁₁H₁₂ClO₃).

- HPLC : Use a C18 column (acetonitrile:water 60:40, 1 mL/min) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C for 24–72 hours.

Analyze degradation products via LC-MS.

- Key Findings :

- The ester group hydrolyzes rapidly under alkaline conditions (pH >10), forming 3-chloro-4-isopropoxybenzoic acid.

- The isopropoxy group enhances steric protection, reducing hydrolysis rates at pH 4–7 compared to analogous methoxy derivatives .

- Recommendations : Store at 2–8°C in inert atmospheres to minimize degradation .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solubility Profiling :

Use the shake-flask method: Saturate solvents (e.g., DMSO, ethanol, chloroform) with the compound at 25°C.

Quantify solubility via UV-Vis spectroscopy (λ = 270 nm).

- Data Reconciliation :

- Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:

- High solubility in DMSO (45 mg/mL) due to strong dipole interactions.

- Low solubility in water (<0.1 mg/mL) due to hydrophobic isopropoxy and ester groups .

- Computational Modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of this compound and its analogs?

- Methodological Answer :

- Molecular Docking :

Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2).

Prioritize binding poses where the chloro group occupies hydrophobic pockets.

- QSAR Analysis :

- Train models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps.

- Validate with in vitro assays (e.g., IC₅₀ against inflammatory targets) .

- Key Insight : The chloro substituent enhances electron-withdrawing effects, potentially increasing binding affinity to aromatic receptor sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.